molecular formula C17H22N2O3 B4543589 N-cyclopentyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopentyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4543589
M. Wt: 302.37 g/mol
InChI Key: KQJOWYVNFURKSI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a compound that likely possesses interesting chemical and physical properties due to its complex structure, incorporating elements such as a pyrrolidine ring, an oxo group, and a methoxyphenyl group. The interest in such molecules often stems from their potential application in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex carboxamides typically involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and condensation reactions. A study on a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, described a high-yield synthetic method starting from commercially available precursors through nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been studied using X-ray analysis and AM1 molecular orbital methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated, revealing an essentially planar methoxyphenyl ring linked to a carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their participation in various organic reactions, including cycloaddition, acylation, and oxidation. For instance, asymmetric acylation and stereoselective reduction have been applied to similar molecules, showcasing the diversity of chemical transformations they can undergo (Ito et al., 1984).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of such compounds. Studies on related compounds have detailed their crystallization in specific space groups, providing insights into their solid-state chemistry (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties such as acidity, basicity, and reactivity towards different reagents are defined by the functional groups present in the molecule. Research on similar compounds has explored their cycloaddition reactions, indicating how substituents affect reactivity and the type of products formed (Baggi et al., 1995).

properties

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-8-6-14(7-9-15)19-11-12(10-16(19)20)17(21)18-13-4-2-3-5-13/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJOWYVNFURKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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